Dammarenediol II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

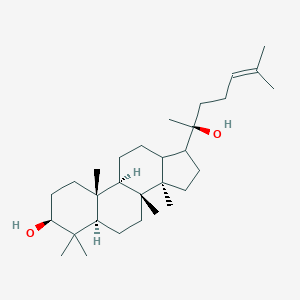

Le Dammarenediol II est un composé triterpénoïde qui sert de précurseur à divers ginsénosides, des composants bioactifs présents dans le Panax ginseng. Ces ginsénosides présentent de nombreuses propriétés pharmacologiques, ce qui fait du this compound un composé important dans le domaine de la chimie médicinale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Dammarenediol II est synthétisé à partir du 2,3-oxidosqualène sous l'action de la this compound synthase. Cette enzyme catalyse la cyclisation du 2,3-oxidosqualène pour former le this compound .

Méthodes de production industrielle : La production industrielle du this compound implique souvent l'ingénierie métabolique de micro-organismes tels que Chlamydomonas reinhardtii. En introduisant plusieurs copies du gène codant la this compound synthase et en optimisant les conditions de culture, le rendement en this compound peut être considérablement augmenté . Par exemple, l'ajout de jasmonate de méthyle au milieu de culture s'est avéré augmenter la production .

Analyse Des Réactions Chimiques

Core Biosynthetic Reaction

The primary enzymatic reaction involves cyclization of 2,3-oxidosqualene, catalyzed by dammarenediol-II synthase (DDS, EC 4.2.1.125) :

3S 2 3 epoxy 2 3 dihydrosqualene+H2ODDSdammarenediol II

Key characteristics:

-

Substrate conformation: 2,3-oxidosqualene adopts a chair–chair–chair (CCC) conformation during cyclization .

-

Enzyme specificity: DDS exclusively produces dammarenediol-II, distinguishing it from other oxidosqualene cyclases like β-amyrin synthase .

-

Reverse reaction: Thermodynamically favored in vitro, though biologically irrelevant .

Downstream Modification Reactions

Dammarenediol-II undergoes sequential enzymatic modifications to form bioactive ginsenosides:

Hydroxylation

CYP716A47 (cytochrome P450 monooxygenase) introduces hydroxyl groups:

Dammarenediol IICYP716A47 O2,NADPHprotopanaxadiol C30H52O3

-

Yield: Engineered Chlamydomonas reinhardtii strains produced 2.6 mg/L dammarenediol-II under optimized conditions .

Glycosylation

UDP-glycosyltransferases (UGTs) attach sugar moieties:

| Ginsenoside | Glycosylation Site | Enzyme Involved | Reference |

|---|---|---|---|

| Rh2 | C-3 | PgUGT74AE2 | |

| Rg3 | C-20 | Pq-O-UGT2 | |

| Rd | C-3/C-20 | PgUGT94 |

LC-MS Identification

Production Optimization

| Strategy | Titer Improvement | Organism | Reference |

|---|---|---|---|

| Gene loading (PgDDS) | 0.2 → 0.4 mg/L | C. reinhardtii | |

| Methyl jasmonate (1.5 mM) | 13-fold increase | C. reinhardtii | |

| Opt2 culture medium | 1.3 mg/L | C. reinhardtii |

Reaction Engineering Challenges

Applications De Recherche Scientifique

Dammarenediol II has a wide range of applications in scientific research:

Mécanisme D'action

Dammarenediol II exerts its effects primarily through its conversion to various ginsenosides. These ginsenosides interact with multiple molecular targets and pathways:

Molecular Targets: Ginsenosides target various receptors and enzymes, including those involved in inflammation and cell proliferation.

Pathways Involved: The compound influences pathways such as the NF-κB pathway, which is involved in inflammatory responses, and the PI3K/Akt pathway, which plays a role in cell survival and growth.

Comparaison Avec Des Composés Similaires

Le Dammarenediol II est unique parmi les triterpénoïdes en raison de son rôle de précurseur des ginsénosides. Des composés similaires incluent :

β-Amyrine : Un autre triterpénoïde qui sert de précurseur aux saponines de type oléanane.

Protopanaxadiol : Un ginsénoside qui est dérivé du this compound et a des propriétés pharmacologiques similaires.

Protopanaxatriol : Un autre ginsénoside dérivé du this compound, connu pour ses effets neuroprotecteurs.

Le this compound se démarque par son rôle spécifique dans la biosynthèse des ginsénosides de type dammarane, qui ont des bioactivités diverses et puissantes .

Propriétés

Numéro CAS |

14351-29-2 |

|---|---|

Formule moléculaire |

C30H52O2 |

Poids moléculaire |

444.7 g/mol |

Nom IUPAC |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25-,27-,28+,29+,30-/m0/s1 |

Clé InChI |

NLHQJXWYMZLQJY-AXVVUFHWSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

SMILES isomérique |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |

SMILES canonique |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |

Apparence |

Powder |

Pureté |

99.0% |

Synonymes |

(3S,5R,8R,9R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.